molecular formula C10H9BrN2O B11723044 (4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanol

(4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanol

Cat. No.: B11723044
M. Wt: 253.09 g/mol
InChI Key: VKZWOXCWMJIEPQ-UHFFFAOYSA-N
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Description

(4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanol is a chemical compound that features a bromine atom, a pyrazole ring, and a phenyl group with a hydroxyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanol typically involves the reaction of 4-bromo-2-nitrophenol with hydrazine hydrate to form the pyrazole ring, followed by reduction to obtain the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. Additionally, the bromine atom and hydroxyl group can participate in various interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 5-Bromo-2-(1H-pyrazol-5-yl)phenol
  • 5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol

Uniqueness

(4-Bromo-2-(1h-pyrazol-1-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxyl group on the phenyl ring, along with the pyrazole moiety, allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

(4-bromo-2-pyrazol-1-ylphenyl)methanol

InChI

InChI=1S/C10H9BrN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-6,14H,7H2

InChI Key

VKZWOXCWMJIEPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CC(=C2)Br)CO

Origin of Product

United States

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